

Lrrk2-IN-8 selectivity profile against other kinases

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Compound of Interest

Compound Name: Lrrk2-IN-8

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Lrrk2-IN-8 Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of **Lrrk2-IN-8**, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Due to the structural similarity and extensive published data for its close analog, Lrrk2-IN-1, the information presented herein primarily focuses on Lrrk2-IN-1 as a representative compound. This guide details its on-target and off-target kinase activities, the experimental methodologies used for these assessments, and the relevant signaling pathways.

Quantitative Kinase Inhibition Profile

The inhibitory activity of Lrrk2-IN-1 has been assessed against its primary target, LRRK2, and a wide array of other kinases. The following tables summarize the quantitative data from various screening platforms.

On-Target Activity of Lrrk2-IN-1 against LRRK2

Target	Mutant	IC50 (nM)	Assay Conditions
LRRK2	Wild-Type (WT)	13	100 μ M ATP
LRRK2	G2019S	6	100 μ M ATP[1]
LRRK2	A2016T	2450	Nictide substrate, ATP
LRRK2	A2016T + G2019S	3080	Nictide substrate, ATP

Off-Target Kinase Selectivity Profile of Lrrk2-IN-1

Lrrk2-IN-1 exhibits a high degree of selectivity. In a broad kinase panel screen, it was found to have affinity for only a limited number of other kinases.[2]

Off-Target Kinase	Inhibition Data	Assay Platform
DCLK2	IC50 = 45 nM	Biochemical Assay[3]
MAPK7	EC50 = 160 nM	Cellular Assay[3]
AURKB	IC50 > 1 μ M	Biochemical Assay[3]
CHEK2	IC50 > 1 μ M	Biochemical Assay[3]
MKNK2	IC50 > 1 μ M	Biochemical Assay[3]
MYLK	IC50 > 1 μ M	Biochemical Assay[3]
NUAK1	IC50 > 1 μ M	Biochemical Assay[3]
PLK1	IC50 > 1 μ M	Biochemical Assay[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the kinase selectivity profile of Lrrk2-IN-1 are provided below.

In Vitro LRRK2 Kinase Assay

This protocol describes a standard method for measuring the enzymatic activity of LRRK2 in vitro.[4][5][6][7]

Materials:

- Recombinant LRRK2 (e.g., GST-tagged fragment)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[8]
- ATP (as required for the specific assay, e.g., 100 μM)
- Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide)
- Lrrk2-IN-1 or other inhibitors
- [γ -³²P]ATP or ADP-Glo™ Kinase Assay system (Promega)
- SDS-PAGE gels and Western blotting reagents or luminescence plate reader

Procedure:

- Prepare the kinase reaction mixture on ice, containing the kinase buffer, recombinant LRRK2, and the chosen substrate.
- Add the desired concentration of Lrrk2-IN-1 or DMSO as a control.
- Initiate the reaction by adding ATP (and [γ -³²P]ATP if using a radiometric assay).
- Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes).[8]
- Terminate the reaction by adding SDS-PAGE loading buffer and heating.
- Separate the reaction products by SDS-PAGE.
- For radiometric assays, expose the gel to a phosphor screen to visualize substrate phosphorylation.
- For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.[8]
- Calculate IC₅₀ values by plotting the percentage of kinase activity against the inhibitor concentration.

KINOMEScan™ Profiling

This platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.^{[9][10]}

Principle: An immobilized active-site directed ligand is used to capture the kinase of interest. The test compound is then added in competition with the immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. Quantification is typically performed using qPCR of a DNA tag conjugated to the kinase.

Workflow:

- A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
- After reaching equilibrium, the mixture is washed to remove unbound components.
- The amount of kinase remaining bound to the solid support is quantified using qPCR.
- The results are reported as a percentage of the DMSO control, and dissociation constants (K_d) can be determined from dose-response curves.

KiNativ™ Profiling

This chemical proteomics approach measures the ability of a compound to inhibit the binding of a biotinylated ATP or ADP probe to kinases within a native cellular lysate.^[11]

Principle: A biotinylated acyl-phosphate probe covalently labels the conserved active site lysine of ATP-binding proteins, including kinases. Pre-incubation with an inhibitor prevents this labeling. The extent of labeling is quantified by mass spectrometry.

Workflow:

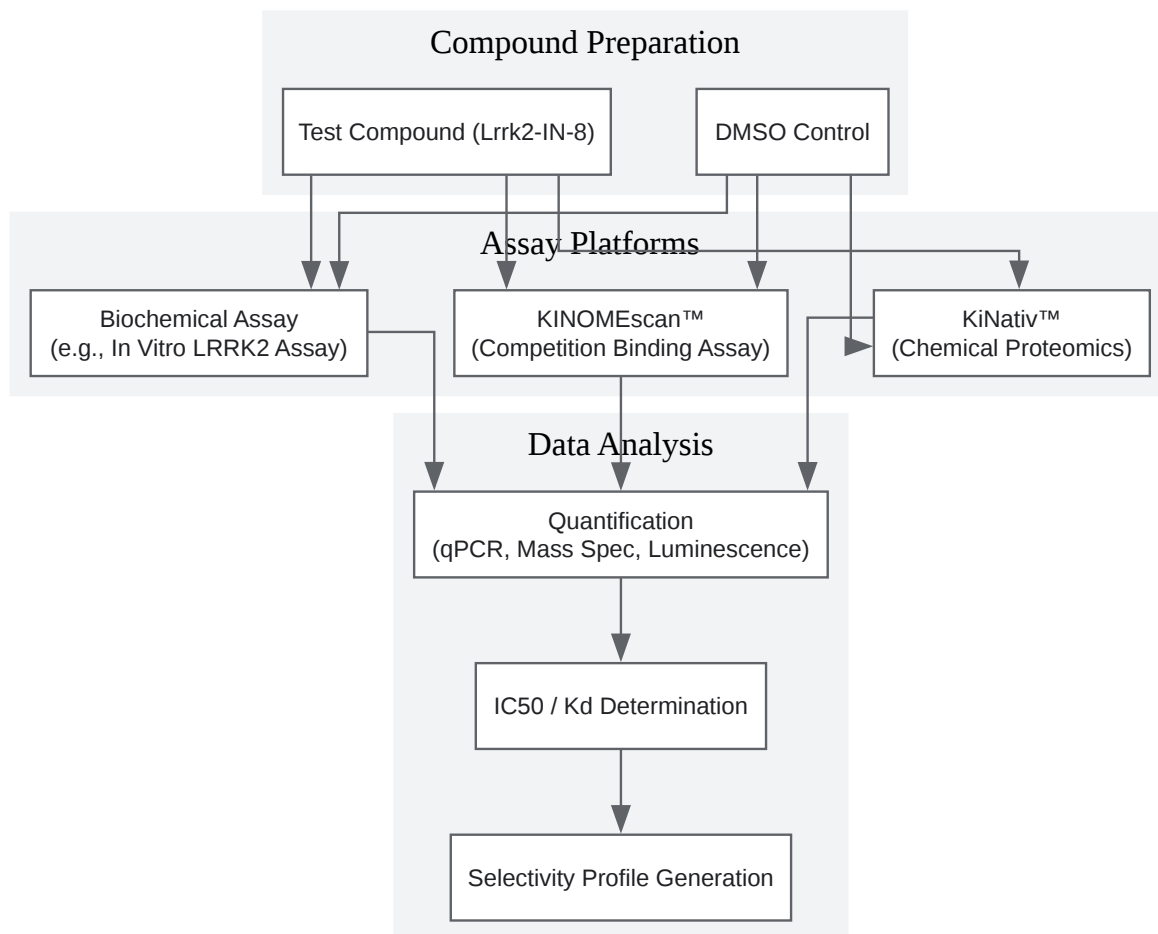
- Cell or tissue lysates are prepared to maintain native kinase activity.
- The lysate is incubated with the test compound at various concentrations.

- The biotinylated ATP/ADP probe is added, which covalently modifies the active site of kinases that are not blocked by the inhibitor.
- The proteins are digested, and the biotinylated peptides are enriched using streptavidin affinity chromatography.
- The enriched peptides are identified and quantified by LC-MS/MS.
- The degree of inhibition is determined by comparing the abundance of labeled peptides in the presence and absence of the inhibitor.

Signaling Pathways and Visualization

The following diagrams illustrate the key signaling pathways discussed in this guide.

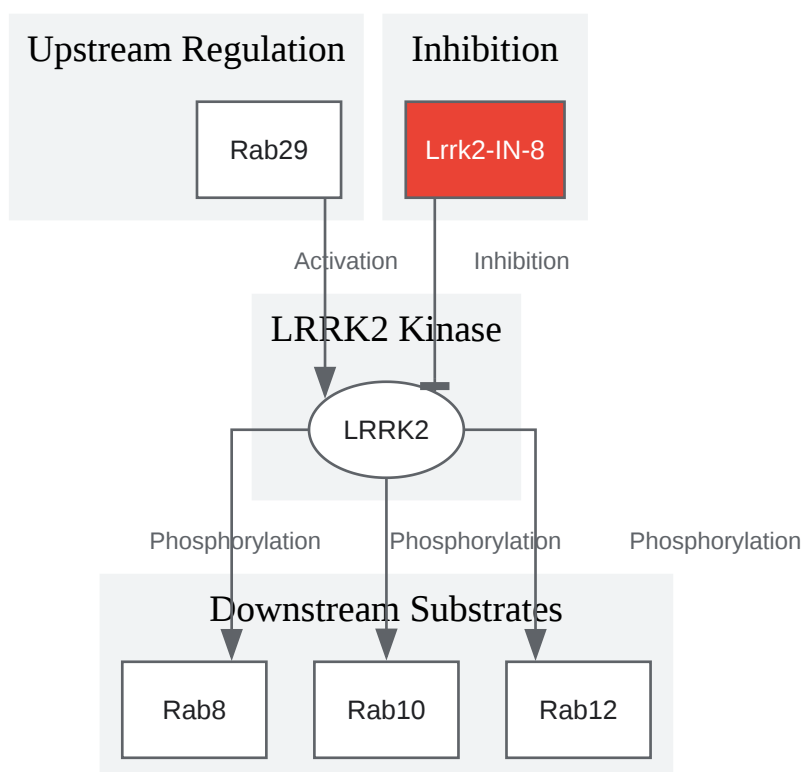
Kinase Selectivity Profiling Workflow



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Caption: Workflow for determining kinase inhibitor selectivity.

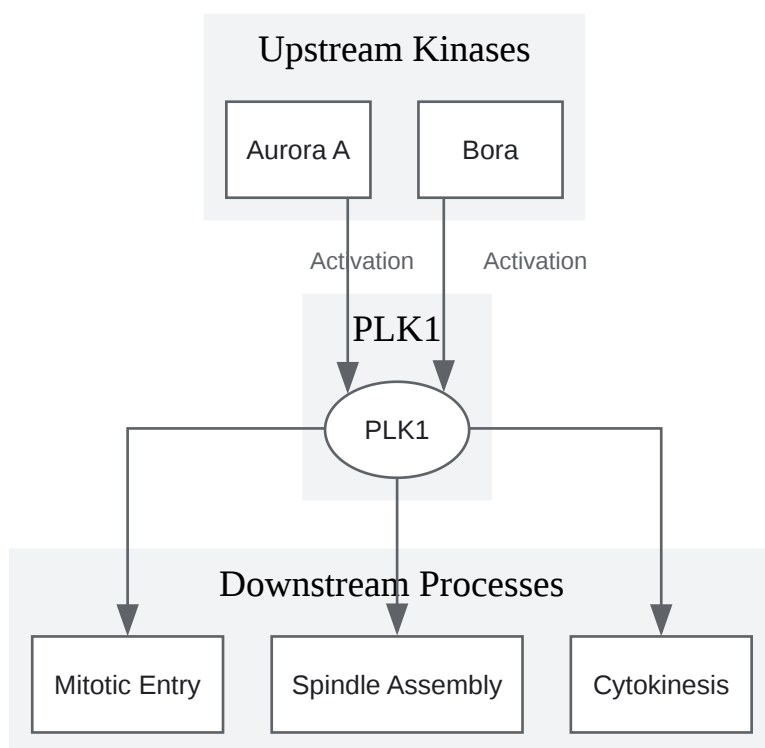
LRRK2 Signaling Pathway



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Caption: LRRK2 signaling and inhibition by **Lrrk2-IN-8**.

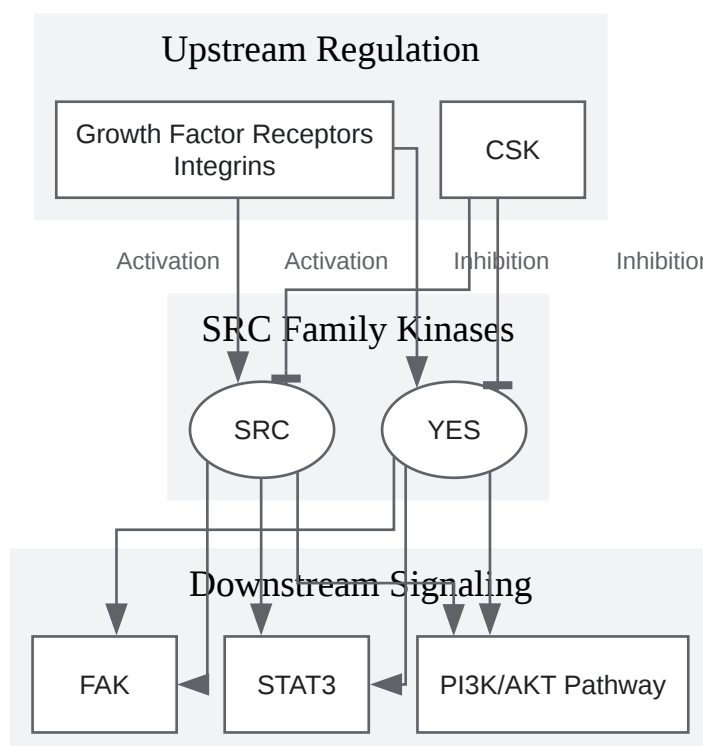
Polo-like Kinase 1 (PLK1) Signaling Pathway



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Caption: Simplified PLK1 signaling pathway.

SRC Family Kinase (SFK) Signaling Pathway



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Caption: Overview of SRC family kinase signaling.

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